molecular formula C25H25ClN4O4S B11642408 (6Z)-6-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11642408
M. Wt: 513.0 g/mol
InChI Key: XIMPLXMALYPBLU-YBSSFRMFSA-N
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Description

The compound (6Z)-6-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo[3,2-a]pyrimidin-7-one core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps:

    Formation of the Thiadiazolo[3,2-a]pyrimidin-7-one Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases and elevated temperatures.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction with an aldehyde derivative.

    Substitution Reactions: The chloro, ethoxy, and dimethylphenoxy groups are introduced via nucleophilic substitution reactions, often using corresponding halides and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

(6Z)-6-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-6-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves interaction with specific molecular targets and pathways. Its effects are mediated through binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (6Z)-6-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can be compared with other thiadiazolo[3,2-a]pyrimidin-7-one derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H25ClN4O4S

Molecular Weight

513.0 g/mol

IUPAC Name

(6Z)-6-[[3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H25ClN4O4S/c1-5-32-21-13-17(11-19-23(27)30-25(28-24(19)31)35-16(4)29-30)12-20(26)22(21)34-7-6-33-18-9-14(2)8-15(3)10-18/h8-13,27H,5-7H2,1-4H3/b19-11-,27-23?

InChI Key

XIMPLXMALYPBLU-YBSSFRMFSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C)Cl)OCCOC4=CC(=CC(=C4)C)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C)Cl)OCCOC4=CC(=CC(=C4)C)C

Origin of Product

United States

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